NOS Isoform Selectivity Profile: N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Exhibits Quantifiable iNOS/nNOS Preference Over eNOS
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine was profiled against the three human nitric oxide synthase (NOS) isoforms in HEK293 cellular assays and deposited in the ChEMBL database (CHEMBL1801474) [1]. The compound inhibited inducible NOS (iNOS) with an EC₅₀ of 1.80 × 10³ nM and neuronal NOS (nNOS) with an EC₅₀ of 1.50 × 10³ nM, while endothelial NOS (eNOS) was inhibited with a substantially weaker EC₅₀ of 6.80 × 10³ nM [1]. This yields an iNOS/eNOS selectivity ratio of approximately 3.8-fold and an nNOS/eNOS selectivity ratio of approximately 4.5-fold. A structurally related 5-nitropyrimidine-2,4-dione analog (compound 36) achieved single-digit micromolar iNOS inhibition with IC₅₀ values in the low μM range but exhibited a different isoform selectivity pattern owing to the distinct 2,4-dione core [2], while N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine has been pursued for anticancer rather than NOS-related applications . This selectivity profile is relevant because eNOS inhibition is associated with cardiovascular liability (hypertension), making compounds with preferential iNOS/nNOS over eNOS activity more attractive for anti-inflammatory or neuropathic pain indications.
| Evidence Dimension | Human NOS isoform inhibitory activity (EC₅₀, nM) in HEK293 cell-based assays |
|---|---|
| Target Compound Data | iNOS EC₅₀ = 1.80 × 10³ nM; nNOS EC₅₀ = 1.50 × 10³ nM; eNOS EC₅₀ = 6.80 × 10³ nM |
| Comparator Or Baseline | Comparator 1 (5-nitropyrimidine-2,4-dione analog 36): iNOS IC₅₀ ≈ low μM range (exact value reported in Ma et al. 2015); Comparator 2 (N4-cyclohexyl-N4-ethyl analog, CAS 450345-66-1): no NOS data available—directed toward anticancer targets. |
| Quantified Difference | iNOS/eNOS selectivity ratio ≈ 3.8-fold; nNOS/eNOS selectivity ratio ≈ 4.5-fold for target compound. Comparator 1 has distinct core scaffold and non-overlapping selectivity profile. Comparator 2 has divergent therapeutic application, underscoring N4-substitution-driven target engagement. |
| Conditions | Human iNOS, nNOS, and eNOS expressed in HEK293 cells; nitric oxide production measured after 18–24 h incubation using 2,3-diaminonaphthalene fluorescence assay (ChEMBL assay IDs 5 and 10 for nNOS/iNOS; separate assay for eNOS). |
Why This Matters
Procurement decisions for NOS inhibitor programs should prioritize compounds with documented isoform selectivity data, as the ~4-fold preference for iNOS/nNOS over eNOS provides a quantifiable therapeutic window that is absent in uncharacterized or differently substituted analogs.
- [1] BindingDB / ChEMBL. Entry BDBM50348735 (CHEMBL1801474): iNOS EC₅₀ 1.80 × 10³ nM, nNOS EC₅₀ 1.50 × 10³ nM, eNOS EC₅₀ 6.80 × 10³ nM (human isoforms, HEK293 cells). URL: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348735. View Source
- [2] Ma L, He L, Lei L, Liang X, Lei K, Zhang R, Yang Z, Chen L. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chem Biol Drug Des. 2015;85(3):296–302. DOI: 10.1111/cbdd.12400. PMID: 25145806. View Source
